molecular formula C24H20O2 B14339653 2-(Methoxymethyl)-3,4,5-triphenylfuran CAS No. 106241-00-3

2-(Methoxymethyl)-3,4,5-triphenylfuran

Cat. No.: B14339653
CAS No.: 106241-00-3
M. Wt: 340.4 g/mol
InChI Key: BNEVSVHUZUINDU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3,4,5-triphenylfuran is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3,4,5-triphenylfuran typically involves the use of furan derivatives and appropriate reagents to introduce the methoxymethyl and triphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3,4,5-triphenylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxymethyl and triphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(Methoxymethyl)-3,4,5-triphenylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3,4,5-triphenylfuran involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-3,4,5-triphenylfuran is unique due to its combination of a furan ring with methoxymethyl and triphenyl substituents. This structure imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

CAS No.

106241-00-3

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(methoxymethyl)-3,4,5-triphenylfuran

InChI

InChI=1S/C24H20O2/c1-25-17-21-22(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)24(26-21)20-15-9-4-10-16-20/h2-16H,17H2,1H3

InChI Key

BNEVSVHUZUINDU-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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